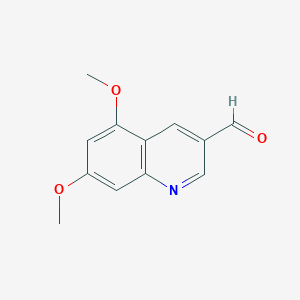

5,7-Dimethoxyquinoline-3-carbaldehyde

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Absorption

The compound exhibits strong absorption bands due to π→π* transitions:

| λmax (nm) | ε (M⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| 314–347 | 7,100–9,500 | Quinoline core |

| 362 | 4,900 | Extended conjugation |

These values align with electron-rich quinoline derivatives.

Mass Spectrometry (MS)

- [M+H]+ : m/z 218.08118 (predicted).

- Fragmentation : Loss of methoxy groups (–OCH₃) and aldehyde (–CHO) observed in tandem MS.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) studies using B3LYP and ωB97XD functionals provide insights into electronic structure and reactivity:

| Parameter | Value | Functional |

|---|---|---|

| HOMO Energy (eV) | −0.66 to −8.33 | B3LYP |

| LUMO Energy (eV) | −1.57 to 4.00 | B3LYP |

| Polarizability (au³) | 80–100 | B3LYP |

| Bond Length (C=O) (Å) | 1.22–1.25 | B3LYP |

Molecular Orbital Analysis :

- HOMO : Delocalized over the quinoline ring and methoxy groups.

- LUMO : Localized on the aldehyde carbon, indicating electrophilic reactivity.

Tautomeric Behavior and Conformational Dynamics

The compound exists primarily in the quinoline form due to stabilization by methoxy groups and the aldehyde moiety. Key observations include:

| Tautomer | Stability | Conditions |

|---|---|---|

| Quinoline | Dominant (solid state) | Neutral, aqueous |

| Quinolone | Minor (polar solvents) | Acidic/basic media |

Conformational Dynamics :

属性

IUPAC Name |

5,7-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-9-4-11-10(12(5-9)16-2)3-8(7-14)6-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMMPEQBRHIIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C=O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363135-56-2 | |

| Record name | 5,7-dimethoxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration of Precursors

The initial step typically involves nitration of suitable aromatic precursors such as 3,4-dimethoxyacetophenone or 3,4-dimethoxyaniline derivatives. This nitration is achieved using nitric acid or nitrating agents like nitrating mixtures, leading to the formation of nitro-substituted intermediates such as 2-nitro-4,5-dimethoxyacetophenone. For example, nitration of 3,4-dimethoxyacetophenone yields 2-nitro-4,5-dimethoxyacetophenone with moderate to high yields, depending on temperature control and reaction time.

Condensation with Formamide Derivatives

The nitro intermediates undergo condensation with N,N-dimethylformamide dimethyl acetal or similar reagents under controlled conditions to form key intermediates like 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. This step typically involves stirring at ambient temperatures (20–30°C) for 5–6 hours, ensuring complete reaction and minimizing side products.

Reductive Cyclization

The nitro-containing intermediates are subjected to catalytic hydrogenation, often using palladium or platinum catalysts under a nitrogen atmosphere. This reduction facilitates ring closure, forming 4-hydroxy-6,7-dimethoxyquinoline derivatives. The reaction conditions are generally mild, with temperatures around 50–75°C, and the process is optimized to maximize yield and purity.

Chlorination to Form the Carbaldehyde

The hydroxyquinoline intermediates are chlorinated using phosphorus trichloride or thionyl chloride to introduce the chloro group at the 4-position. This chlorination step is crucial for subsequent oxidation to the aldehyde. The reaction is typically performed at low temperatures (0–25°C) to control the exothermic nature of chlorination and prevent over-chlorination.

Oxidation to the Carbaldehyde

The chlorinated intermediates are oxidized to the aldehyde using reagents such as manganese dioxide, pyridinium chlorochromate, or other mild oxidants. The oxidation is carried out under reflux conditions or with stirring at room temperature, depending on the reagent, to obtain the target compound, 5,7-dimethoxyquinoline-3-carbaldehyde, with yields often exceeding 70% under optimized conditions.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The nitration step's efficiency depends heavily on temperature control to prevent over-nitration or formation of by-products.

- Catalytic hydrogenation for ring closure is optimized at mild conditions to avoid over-reduction.

- Chlorination reactions require precise temperature control to prevent poly-chlorination or degradation.

- Oxidation methods vary, with manganese dioxide preferred for milder conditions and higher selectivity, leading to yields above 70%.

化学反应分析

Types of Reactions

5,7-Dimethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: 5,7-Dimethoxyquinoline-3-carboxylic acid.

Reduction: 5,7-Dimethoxyquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

5,7-Dimethoxyquinoline-3-carbaldehyde is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry. This article delves into its applications, biological activities, and synthesis, supported by data tables and documented case studies.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promising biological activities:

- Anticancer Activity : Several studies report that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, one derivative demonstrated an IC value of 41.3 μM against ovarian cancer cells, indicating its potential for therapeutic use.

- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial strains, suggesting its utility in developing antimicrobial therapies .

Synthesis of Heterocycles

The compound is crucial in synthesizing other heterocyclic compounds, which are vital in drug development. It can be utilized to create new derivatives through various chemical reactions, including:

- Condensation Reactions : Used to form complex structures that enhance biological activity.

- Functionalization : The methoxy groups can be modified to improve solubility and bioavailability .

Biological Activities

Research highlights various biological activities associated with this compound:

- Antimalarial Activity : Preliminary studies suggest that it may possess antimalarial properties, warranting further investigation into its efficacy against malaria parasites.

- Enzyme Inhibition : The compound has shown potential as a kinase inhibitor, targeting enzymes involved in cancer signaling pathways .

Data Table: Biological Activities of this compound Derivatives

| Biological Activity | Cell Line/Organism | IC Value (μM) | Reference |

|---|---|---|---|

| Anticancer | Ovarian Cancer | 41.3 | |

| Antimicrobial | E. coli | Not specified | |

| Antimalarial | Plasmodium spp. | Not specified |

Case Study 1: Cytotoxicity Evaluation

A study synthesized several derivatives of this compound and evaluated their cytotoxicity across different cancer cell lines. Notably, one derivative exhibited significant cytotoxicity against ovarian cancer cells, with a strong apoptotic effect noted through flow cytometry analysis.

Case Study 2: Kinase Inhibition Studies

Research focused on the interaction of this compound with specific kinases involved in cell signaling pathways relevant to cancer. The findings indicated that certain derivatives effectively inhibited kinase activity, suggesting their potential as anticancer agents.

Case Study 3: Synthesis and Biological Evaluation

A recent study synthesized a series of quinoline hydrazides derived from this compound and evaluated their anticancer activity against neuroblastoma cell lines. The results showed significant reductions in cell viability, indicating promising therapeutic potential for these compounds .

作用机制

The mechanism of action of 5,7-Dimethoxyquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications . Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5,7-Dimethoxyquinoline-3-carbaldehyde with four analogs, highlighting key structural and physicochemical differences:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Boiling Point (°C) | LogP | PSA (Ų) | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₁NO₃ | ~217.22 | 5-OCH₃, 7-OCH₃, 3-CHO | N/A | ~2.5* | ~50 | Pharmaceuticals, agrochemicals |

| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | C₁₂H₁₀ClNO₃ | 251.67 | 2-Cl, 6-OCH₃, 7-OCH₃, 3-CHO | 393.9 | 2.72 | 48.42 | Directed synthesis via Cl substitution |

| 7-Methoxyquinoline-3-carbaldehyde | C₁₁H₉NO₂ | 187.20 | 7-OCH₃, 3-CHO | N/A | 2.06 | 39.19 | Asymmetric synthesis |

| 5,6,7-Trimethoxy-2-(methylthio)quinoline-3-carbaldehyde | C₁₄H₁₅NO₃S | 293.34 | 5,6,7-OCH₃, 2-SCH₃, 3-CHO | N/A | N/A | N/A | High-yield intermediates (92% yield) |

*Estimated based on analogs.

Key Observations:

Substituent Effects: The chlorine atom in 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde introduces electron-withdrawing effects, reducing ring electron density compared to the parent compound. This enhances electrophilic substitution at specific positions and alters solubility (density: 1.335 g/cm³ vs. ~1.2 g/cm³ for methoxy-rich analogs) .

Physicochemical Behavior: The LogP values (2.06–2.72) indicate moderate lipophilicity across analogs, suggesting compatibility with organic solvents. The higher LogP of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (2.72) may enhance membrane permeability in drug design . PSA (Polar Surface Area): Lower PSA in 7-Methoxyquinoline-3-carbaldehyde (39.19 Ų vs. 48.42 Ų in 2-Chloro-6,7-dimethoxy) correlates with improved bioavailability due to reduced hydrogen-bonding capacity .

Commercial and Research Relevance

- This compound is commercially available (CymitQuimica, 50 mg: €388; 500 mg: €1,066), reflecting demand in industrial R&D .

- 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is priced at a premium (~70% purity, CAS 68236-23-7), attributed to specialized applications in medicinal chemistry .

生物活性

5,7-Dimethoxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of two methoxy groups and an aldehyde functional group. These structural features contribute to its reactivity and interaction with various biological targets. The compound can undergo oxidation to form 5,7-Dimethoxyquinoline-3-carboxylic acid and reduction to yield 5,7-Dimethoxyquinoline-3-methanol, which may also exhibit biological activity.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Anticancer Activity : Studies indicate that compounds derived from quinoline structures can induce apoptosis in cancer cells through various mechanisms including DNA intercalation and inhibition of angiogenesis. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Biological Activities

The following table summarizes the reported biological activities associated with this compound and its derivatives:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer properties of several quinoline derivatives, including this compound. The compound showed a reduction in cell viability by over 60% in the presence of histone deacetylase inhibitors (SAHA) in MDA-MB-231 cells. This suggests a synergistic effect when combined with other therapeutic agents .

- Antitubercular Activity : Research on quinoline-based hydrazides revealed that certain derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis with MIC values indicating potent efficacy. This highlights the potential for developing new treatments for tuberculosis using modified quinoline structures .

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound is influenced by its structural modifications. Substitutions at various positions on the quinoline ring can enhance or diminish its biological effects. For instance:

- Methoxy Groups : The presence of methoxy groups at positions 5 and 7 enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets.

- Aldehyde Group : The aldehyde functionality is crucial for reactivity with nucleophiles, which can lead to the formation of covalent bonds with target proteins, thereby modulating their activity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5,7-Dimethoxyquinoline-3-carbaldehyde, and what are their key experimental parameters?

- Methodological Answer : The compound is typically synthesized via chlorination and formylation of quinoline precursors. For example, 2-chloroquinoline-3-carbaldehyde derivatives can react with methoxy groups under acidic conditions (e.g., HCl reflux) to introduce substituents . Another approach involves phosphorus pentachloride (PCl₅) as a chlorinating agent, followed by formylation using Vilsmeier-Haack conditions. Key parameters include reaction time (e.g., 16–24 hours for reflux), stoichiometry of reagents (e.g., 1:1.2 molar ratio for PCl₅), and post-reaction purification via vacuum filtration .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~10.2 ppm).

- X-ray crystallography : Resolve the quinoline ring planarity and substituent positions (e.g., methoxy groups at C5 and C7) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 234.22) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation of the aldehyde group. Periodic stability testing via HPLC (C18 column, acetonitrile/water mobile phase) is advised to monitor degradation products .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity effects on aldehyde reactivity. For example, in polar aprotic solvents (e.g., DMF), the aldehyde group is more electrophilic, accelerating nucleophilic additions. Design controlled experiments with standardized solvent purity (HPLC-grade) and use kinetic studies (e.g., UV-Vis monitoring at λ = 280 nm) to compare reaction rates. Statistical tools like ANOVA can identify significant solvent effects .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Step 1 : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 16 hours under reflux) .

- Step 2 : Introduce protecting groups (e.g., acetal for the aldehyde) to prevent side reactions during methoxylation.

- Step 3 : Optimize workup conditions (e.g., pH-controlled precipitation) to isolate the product with >95% purity .

Q. How can mechanistic studies elucidate the role of methoxy groups in the compound’s pharmacological activity?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to analyze electron density distribution in the quinoline ring and methoxy groups’ steric effects.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-methoxy vs. 5-ethoxy) and compare binding affinities in enzyme inhibition assays (e.g., IC₅₀ values against kinases) .

Q. What methodologies address discrepancies in reported stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and use high-resolution LC-MS to identify degradation pathways (e.g., aldol condensation in basic pH). Apply time-series regression to model degradation kinetics and validate with bootstrapping (1,000 iterations) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results on the compound’s fluorescence properties in different studies?

- Methodological Answer : Discrepancies may stem from variations in excitation wavelengths or solvent polarity. Standardize measurements using a fluorescence spectrometer with λ_ex = 350 nm and λ_em = 450 nm in ethanol. Compare quantum yields (Φ) with reference compounds (e.g., quinine sulfate) and report solvent dielectric constants to contextualize results .

Q. What statistical approaches reconcile contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer : Use meta-analysis to aggregate data from multiple studies. Weight results by sample size and assay type (e.g., cell viability vs. enzyme inhibition). Apply mixed-effects models to account for variability in experimental conditions (e.g., cell line differences) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。